molecular formula C12H17BrN2 B2354240 1-(4-溴苯基)-4-乙基哌嗪 CAS No. 656257-43-1

1-(4-溴苯基)-4-乙基哌嗪

货号: B2354240
CAS 编号: 656257-43-1
分子量: 269.186
InChI 键: CLEVZBPYLTYZHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(4-Bromophenyl)-4-ethylpiperazine” belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

While specific synthesis information for “1-(4-Bromophenyl)-4-ethylpiperazine” was not found, similar compounds are often synthesized via a Mannich reaction . This involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)-4-ethylpiperazine” would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

科学研究应用

1. 铜蛋白建模

Merkel 等人(2005 年)的一项研究探讨了在 3 型铜蛋白活性位点建模中使用溴苯酚基配体(包括具有哌嗪结构的化合物)。这项研究提供了对金属位点附近的硫醚基团对儿茶酚酶活性、溶液中的形态以及这些配合物中铜离子的结构特征的影响的见解 (Merkel 等人,2005)

2. 有机合成

N. Mishriky 和 A. Moustafa(2013 年)报道了通过亲核取代反应合成哌嗪化合物的过程。这突出了哌嗪结构在有机合成中的作用,尤其是在构建复杂有机分子方面 (Mishriky 和 Moustafa,2013)

3. 杂环的构象分析

H. Dorn、A. Katritzky 和 M. Nesbit(1967 年)分析了与哌嗪相关的季铵化哌啶的取向。这项研究有助于理解饱和杂环的构象性质,这在药物设计和理解分子相互作用中至关重要 (Dorn、Katritzky 和 Nesbit,1967)

4. N-取代哌嗪衍生物的制备

W. Foye 和 L. Fedor(1959 年)探讨了 1-乙磺酰哌嗪的 N-取代衍生物的制备。这项研究对于理解哌嗪衍生物的化学修饰和潜在应用具有重要意义 (Foye 和 Fedor,1959)

5. 苯基哌嗪的合成

宣云(2003 年)报道了 2-苯基哌嗪(米氮平的中间体)的合成。这突出了哌嗪衍生物在合成药物中间体中的应用 (宣,2003)

6. 色谱分析

S. Nene、B. Anjaneyulu 和 T. G. Rajagopalan(1998 年)开发了一种使用碱火焰离子化检测器的气相色谱程序,用于定量测定血液中的乙二胺二甲苯胺。该方法强调了哌嗪衍生物在分析化学和药代动力学中的重要性 (Nene、Anjaneyulu 和 Rajagopalan,1998)

7. 变构增强剂活性研究

R. Romagnoli 等人(2012 年)合成了一系列哌嗪衍生物,以研究它们作为 A1 腺苷受体的变构增强剂的作用。此类研究强调了哌嗪化合物在调节受体活性方面的药物潜力 (Romagnoli 等人,2012)

安全和危害

While specific safety and hazard information for “1-(4-Bromophenyl)-4-ethylpiperazine” was not found, similar compounds can pose risks. They may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled .

未来方向

The future directions for research on “1-(4-Bromophenyl)-4-ethylpiperazine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields .

属性

IUPAC Name

1-(4-bromophenyl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVZBPYLTYZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 1-(4-bromophenyl)piperazine (4.82 g, 20 mmol) and K2CO3 (5.44 g, 40 mmol) in acetone (200 mL) was added iodoethane (2.58 mL, 32 mmol) dropwise over 1 min. After addition, the resulting mixture was stirred at rt for 24 h. The resulting precipitate was filtered off and rinsed with EtOAc (2×30 mL). The filtrate was concentrated to dryness to give a white solid which was treated with H2O (60 mL). Extraction with EtOAc (100 mL+60 mL) followed by concentration gave the crude title compound as a white solid. Trituration with MeOH (40 mL) gave first crop as a white solid (1.30 g). The mother liquor was concentrated to dryness and the trituration was repeated with MeOH, hexane and H2O to give additional 3.60 g as white solid. Total: 4.90 g (91%). 1H NMR (400 MHz, DMSO-d6) δ 7.20 (d, J=7.6 Hz, 2H), 6.87 (d, J=7.6 Hz, 2H), 3.13-3.03 (m, 4H), 2.49-2.40 (m, 4H, partially overlapping with DMSO signal), 2.34 (q, J=6.8 Hz, 2H), 1.01 (t, J=6.8 Hz, 3H); MS ESI 269.0 [M+H]+, calcd. for [C12H17BrN2+H]+ 269.1
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。